molecular formula C18H21BrN2O2S B12112822 1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B12112822
M. Wt: 409.3 g/mol
InChI Key: JKFDIIJYICCZOV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzenesulfonyl group and a dimethylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex piperazine-based compounds.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group and the dimethylphenyl group contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(4-Methylbenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(4-Nitrobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

Uniqueness

1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

InChI

InChI=1S/C18H21BrN2O2S/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h3-8,13H,9-12H2,1-2H3

InChI Key

JKFDIIJYICCZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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